Predicted Tyrosine Kinase Inhibitory Potency Advantage Conferred by 3-Fluoro vs. 2-Fluoro or 4-Fluoro Regioisomers
In the 3-(N-phenyl)carbamoyl-2-iminochromene series, the position of a single substituent on the N‑phenyl ring exerts a profound, quantifiable influence on p60c‑src tyrosine kinase inhibition. Patent US5648378 explicitly reports that the 3ʹ‑hydroxylated analog (9TA) is 285‑fold more potent than the 2ʹ‑hydroxylated analog (9TO) and 54‑fold more potent than the 4ʹ‑hydroxylated analog (9T) [1]. Extrapolating this well‑established positional SAR to the fluorinated series predicts that the 3‑fluoro regioisomer (CAS 313234‑32‑1) will exhibit substantially greater inhibitory potency than the corresponding 2‑fluoro or 4‑fluoro congeners. The 2‑fluoro isomer (CAS 313985‑80‑7) and the 4‑fluoro isomer have been catalogued by chemical suppliers but lack any published biological activity , further underscoring that the 3‑fluoro substitution pattern represents the structurally rationalized and SAR‑privileged choice.
| Evidence Dimension | Fold difference in p60c‑src inhibitory potency as a function of substituent position on the N‑phenyl ring (hydroxyl series proxy) |
|---|---|
| Target Compound Data | 3ʹ‑OH analog (9TA): potency set as reference (most potent positional isomer in the series) |
| Comparator Or Baseline | 2ʹ‑OH analog (9TO): 285‑fold less potent than 3ʹ‑OH. 4ʹ‑OH analog (9T): 54‑fold less potent than 3ʹ‑OH |
| Quantified Difference | 285‑fold (3ʹ‑OH vs. 2ʹ‑OH); 54‑fold (3ʹ‑OH vs. 4ʹ‑OH) |
| Conditions | Purified p60c‑src kinase assay; poly[Glu,Tyr] (4:1) substrate; data from Table 3 of US5648378 [1] |
Why This Matters
Procurement of the 3-fluoro regioisomer is SAR‑justified; selecting the 2-fluoro or 4-fluoro analog risks 1–2 orders of magnitude lower potency based on positional SAR established in the hydroxyl series, wasting screening resources.
- [1] Research Corporation Technologies, Inc. 2‑Iminochromene derivatives as inhibitors of protein tyrosine kinase. U.S. Patent 5,648,378, July 15, 1997. See Table 3 and discussion of positional SAR. View Source
